3-Chloro-2-phenyl-1-benzoselenophene
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Overview
Description
3-Chloro-2-phenyl-1-benzoselenophene is an organoselenium compound that belongs to the class of benzoselenophenes These compounds are characterized by a selenium atom incorporated into a benzene ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-phenyl-1-benzoselenophene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylselenophenol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems can also enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-phenyl-1-benzoselenophene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzoselenophenes depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-phenyl-1-benzoselenophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique reactivity and biological activity.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-Chloro-2-phenyl-1-benzoselenophene involves its interaction with molecular targets through its selenium atom. The compound can undergo redox reactions, influencing cellular oxidative stress levels. It may also interact with specific enzymes or proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-phenyl-1-benzothiophene: Contains sulfur instead of selenium.
3-Chloro-2-phenyl-1-benzofuran: Contains oxygen instead of selenium.
3-Chloro-2-phenyl-1-benzopyrrole: Contains nitrogen instead of selenium.
Uniqueness
3-Chloro-2-phenyl-1-benzoselenophene is unique due to the presence of selenium, which imparts distinct chemical and physical properties compared to its sulfur, oxygen, and nitrogen analogs
Properties
CAS No. |
61350-51-4 |
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Molecular Formula |
C14H9ClSe |
Molecular Weight |
291.64 g/mol |
IUPAC Name |
3-chloro-2-phenyl-1-benzoselenophene |
InChI |
InChI=1S/C14H9ClSe/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H |
InChI Key |
QMOJDYVYHZXPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3[Se]2)Cl |
Origin of Product |
United States |
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